molecular formula C19H24BrNO5S2 B3425349 Tiotropium bromide hydrate CAS No. 411207-31-3

Tiotropium bromide hydrate

カタログ番号: B3425349
CAS番号: 411207-31-3
分子量: 490.4 g/mol
InChIキー: MQLXPRBEAHBZTK-KFEMZTBUSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Tiotropium bromide hydrate, also known as Spiriva or Tiotropium bromide monohydrate, is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .

Target of Action

Tiotropium primarily targets the M3 muscarinic receptors located in the airways . These receptors are a subset of muscarinic receptors commonly found in the lungs .

Mode of Action

Tiotropium acts as an antimuscarinic agent . It binds to the M3 muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation . Compared to ipratropium, another antimuscarinic agent, tiotropium dissociates more slowly from M1 and M3 muscarinic receptors .

Biochemical Pathways

The binding of tiotropium to the M3 muscarinic receptors inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . By blocking this action, tiotropium allows the bronchial smooth muscles to relax, leading to bronchodilation .

Pharmacokinetics

Tiotropium has a bioavailability of 19.5% when administered via inhalation . It is metabolized in the liver, primarily by the CYP2D6 and CYP3A4 enzymes . The elimination half-life of tiotropium is approximately 5-6 days, and it is excreted through the kidneys .

Result of Action

The bronchodilation caused by tiotropium results in improved lung function, reduced dyspnea, and decreased lung hyperinflation . This leads to significant improvements in health-related quality of life and exercise endurance for patients with COPD .

Action Environment

The efficacy and stability of tiotropium can be influenced by various environmental factors. For instance, the inhalation method can affect the drug’s delivery to the lungs. The soft mist inhaler (SMI) used for tiotropium was designed to overcome some of the issues associated with other inhaler types, such as the need for strong inspiratory airflow with dry-powder inhalers . The SMI generates a low-velocity, long-duration aerosol spray with a high fine-particle fraction, resulting in marked lung drug deposition .

Safety and Hazards

Tiotropium bromide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

将来の方向性

Tiotropium has been extensively studied in clinical trials and proven to prevent the progression of obstructive lung disease and its complications . Further studies of the use of Tiotropium in patients with Global Initiative for Chronic Obstructive Lung Disease (GOLD) stage 1 and GOLD stage 2 resulted in a lower rate of disease progression as measured by postbronchodilator FEV1, suggesting that Tiotropium use in early stages of COPD was beneficial for patients .

生化学分析

Biochemical Properties

Tiotropium Bromide Hydrate interacts with M3 muscarinic receptors located in the airways . These interactions lead to smooth muscle relaxation and bronchodilation . This compound is more specific for the subset of muscarinic receptors commonly found in the lungs than other similar compounds .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by acting on M3 muscarinic receptors, leading to smooth muscle relaxation and bronchodilation . This action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its action on M3 muscarinic receptors. By binding to these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that causes muscle contraction. This leads to relaxation of smooth muscle in the airways and bronchodilation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. The compound has a long duration of action, which is beneficial in the management of chronic conditions like COPD and asthma

Metabolic Pathways

This compound is metabolized in the liver, with CYP2D6 and CYP3A4 being involved in the process . Detailed information on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, was not found in the current search results.

準備方法

Synthetic Routes and Reaction Conditions: Tiotropium bromide hydrate is synthesized through a multi-step process involving the reaction of tropenol with thiophene-2-acetic acid, followed by bromination and subsequent hydration . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.

Major Products Formed:

特性

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904820
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139404-48-1, 411207-31-3
Record name Tiotropium bromide hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiotropium bromide hydrate
Reactant of Route 2
Reactant of Route 2
Tiotropium bromide hydrate
Reactant of Route 3
Reactant of Route 3
Tiotropium bromide hydrate
Reactant of Route 4
Reactant of Route 4
Tiotropium bromide hydrate
Reactant of Route 5
Reactant of Route 5
Tiotropium bromide hydrate
Reactant of Route 6
Reactant of Route 6
Tiotropium bromide hydrate
Customer
Q & A

Q1: What is the primary mechanism of action of Tiotropium Bromide Monohydrate (Spiriva)?

A1: Tiotropium Bromide Monohydrate acts as a long-acting muscarinic antagonist, primarily targeting the M3 muscarinic receptors found in the bronchial smooth muscles. [] By blocking these receptors, it inhibits the bronchoconstrictive effects of acetylcholine released from parasympathetic nerve endings. [] This leads to prolonged bronchodilation, making breathing easier for patients with chronic obstructive pulmonary disease (COPD). []

Q2: How does Spiriva's binding to M3 receptors differ from that of Ipratropium Bromide?

A2: Tiotropium Bromide Monohydrate exhibits a significantly longer dissociation half-life from the M3 receptor compared to Ipratropium Bromide. [] This characteristic contributes to its long duration of action, allowing for once-daily dosing. [, ]

Q3: Does Spiriva impact lung hyperinflation in COPD patients?

A3: Studies have shown that treatment with Tiotropium Bromide Monohydrate can lead to a decrease in lung hyperinflation. One study observed a significant increase in inspiratory capacity (IC) in patients with COPD after 8 weeks of treatment. [] This improvement in IC suggests a reduction in lung hyperinflation, likely due to the bronchodilatory effects of the drug. []

Q4: What is the molecular formula and weight of Tiotropium Bromide Monohydrate?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Tiotropium Bromide Monohydrate, they consistently refer to its chemical structure as a monohydrate of Tiotropium Bromide. [, ] More detailed structural information can be found in publicly available chemical databases and drug information resources.

Q5: How does the formulation of Tiotropium Bromide Monohydrate impact its stability and delivery?

A5: Research indicates that incorporating a secondary particulate, such as L-leucine or lactose, in pressurized metered dose inhaler (pMDI) formulations of Tiotropium Bromide Monohydrate can enhance its stability and aerosol characteristics. [] The presence of fine secondary particulates (<20 μm) particularly improves dose uniformity, fine particle fraction (FPF), and fine particle dose (FPD). []

Q6: What is the impact of relative humidity on Spiriva Respimat aerosol delivery?

A6: Studies using the Spiriva Respimat Soft Mist Inhaler (SMI) have shown that increasing relative humidity causes a shift in particle size distribution towards larger particles. [] This shift is attributed to differences in the evaporation rate at higher humidity levels. [] Despite this shift, a significant fine particle fraction (FPF) is maintained, ensuring effective drug delivery. []

Q7: Has research explored modifying the structure of Tiotropium Bromide Monohydrate to enhance its properties?

A7: While the provided research primarily focuses on the existing structure of Tiotropium Bromide Monohydrate, one study investigates a novel dry powder formulation called PUR0200. [] This formulation utilizes a technology called iSPERSE, which aims to improve drug delivery efficiency to the lungs. []

Q8: What delivery methods are available for Tiotropium Bromide Monohydrate, and how do they compare?

A8: Tiotropium Bromide Monohydrate is available in different inhalation devices, including the HandiHaler, Respimat, and pMDIs. [, , , , , ] Studies comparing these devices highlight the importance of selecting appropriate formulations and inhalation techniques to optimize drug delivery and therapeutic outcomes. [, , , ]

Q9: How does particle size affect the pharmacokinetics of Tiotropium Bromide Monohydrate?

A9: Research indicates that particle size significantly influences the pharmacokinetics of Tiotropium Bromide Monohydrate. [] Smaller particles deposit more efficiently in the lungs, leading to faster absorption and higher peak plasma concentrations (Cmax). [] This highlights the importance of controlling particle size distribution in Tiotropium Bromide Monohydrate formulations to achieve optimal therapeutic effects. []

Q10: Does oral absorption contribute significantly to Tiotropium Bromide Monohydrate exposure?

A10: Studies using charcoal block to assess oral absorption indicate that while Tiotropium Bromide Monohydrate exhibits low oral bioavailability, the gastrointestinal tract can contribute to its systemic exposure. [] This finding emphasizes the need to consider both lung deposition and oral absorption when evaluating the pharmacokinetic profile of Tiotropium Bromide Monohydrate. []

Q11: How does the efficacy of Tiotropium Bromide Monohydrate compare to other COPD treatments in clinical trials?

A11: Clinical trials have demonstrated that Tiotropium Bromide Monohydrate provides significant and sustained improvements in lung function, symptoms, and quality of life in COPD patients compared to placebo and other bronchodilators. [, , , , , , , , ] Its efficacy is attributed to its long-acting bronchodilatory effects and potential anti-inflammatory properties. [, , ]

Q12: Is Tiotropium Bromide Monohydrate effective in patients with mild COPD?

A12: While traditionally used for moderate-to-severe COPD, research suggests that Tiotropium Bromide Monohydrate may also be beneficial in patients with mild COPD. [] Evidence indicates potential for reducing COPD exacerbations, hospitalizations, and improving quality of life in this patient population. []

Q13: What is the overall safety profile of Tiotropium Bromide Monohydrate?

A13: Research consistently reports that Tiotropium Bromide Monohydrate is generally safe and well-tolerated in clinical trials. [, , ] The most common adverse effect is dry mouth, occurring with a higher incidence compared to placebo. []

Q14: Have there been any reported cases of medication errors related to Tiotropium Bromide Monohydrate inhalation capsules?

A14: The FDA has received reports of inadvertent oral ingestion of Spiriva HandiHaler capsules intended for inhalation. [] This highlights the importance of proper patient education and counseling on the correct use of inhalation devices to avoid medication errors. [, ]

Q15: What analytical techniques are used to characterize and quantify Tiotropium Bromide Monohydrate in pharmaceutical formulations?

A15: Several analytical techniques are employed in the development and quality control of Tiotropium Bromide Monohydrate formulations. These include:

  • UV-visible spectrophotometry: Utilized to quantify drug deposition in cascade impactor studies, providing insights into aerosol particle size distribution and delivery efficiency. []
  • Next Generation Impactor (NGI): This technique is crucial for determining the aerodynamic particle size distribution (APSD) of dry powder inhalers (DPIs), a critical factor in drug deposition and lung delivery. [, ]
  • Phase Doppler Anemometry (PDA): Used to characterize the size and velocity of aerosol droplets generated by inhalers, providing valuable information for optimizing drug delivery. [, ]

Q16: How does the efficacy of Tiotropium Bromide Monohydrate compare to other long-acting muscarinic antagonists (LAMAs) or long-acting beta-agonists (LABAs)?

A16: Several studies have explored the efficacy of Tiotropium Bromide Monohydrate in comparison to other LAMAs and LABAs, revealing its comparable or superior efficacy in improving lung function and reducing exacerbations in COPD patients. [, , , , , ] The choice of treatment depends on individual patient characteristics, disease severity, and treatment goals. []

Q17: What research tools and resources are available for scientists and clinicians working with Tiotropium Bromide Monohydrate?

A17: A range of research tools and resources support the ongoing investigation and clinical use of Tiotropium Bromide Monohydrate, including:

  • Pharmacoeconomic models: Models like the Spiriva® model evaluate the cost-effectiveness of Tiotropium Bromide Monohydrate in different COPD populations, aiding in healthcare resource allocation and treatment strategy optimization. []
  • In vitro and in vivo models: Cell-based assays and animal models are essential for preclinical research, allowing scientists to investigate the mechanism of action, efficacy, and safety of Tiotropium Bromide Monohydrate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。